molecular formula C22H19ClN2O3S B2449091 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide CAS No. 946372-62-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

Cat. No. B2449091
M. Wt: 426.92
InChI Key: HVSZNRIDJABPOW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide, also known as BOTQ, is a compound known for its potential applications in various fields of research and industry1. Another similar compound is N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide, also known as BZQ2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are available for purchase, suggesting that their synthesis is possible and has been achieved321.



Molecular Structure Analysis

The molecular formula for BOTQ is C23H22N2O4S and its molecular weight is 422.51. For BZQ, the molecular formula is C24H22N2O3 and its molecular weight is 386.4512.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are used in various fields of research and industry, suggesting that they may participate in a variety of chemical reactions21.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are available for purchase, suggesting that they have been characterized4.


Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of tetrahydroquinoline derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Compounds from this series showed more potent and efficacious antitumor properties compared to the reference drug Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Antimicrobial Agents

Quinoline clubbed with sulfonamide moiety compounds were synthesized and tested for their antimicrobial activity. The results demonstrated that certain compounds displayed high activity against Gram-positive bacteria, suggesting their potential application as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Catalysts for Chemical Reactions

A study on the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings showed that these complexes were efficient catalysts in the transfer hydrogenation of acetophenone derivatives. This highlights their importance in chemical synthesis and potential industrial applications (Dayan et al., 2013).

HIV Integrase Inhibitors

Styrylquinoline derivatives have been demonstrated as potent HIV-1 integrase inhibitors. The design and synthesis of N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives and their evaluation for possible HIV IN inhibitory activity showcases the application of these compounds in the development of new HIV treatments (Jiao et al., 2010).

Human Carbonic Anhydrases Inhibitors

Investigations into molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides revealed specific compounds with remarkable inhibition for brain-expressed isoforms. These findings are significant for developing targeted therapies for diseases like glaucoma or cancer (Bruno et al., 2017).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide”. However, similar compounds are used in various fields of research and industry, suggesting that appropriate safety measures are taken during their handling21.


Future Directions

The future directions for “N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide” are not clear from the sources I found. However, similar compounds have potential applications in various fields of research and industry, suggesting that they may have promising future directions21.


properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-19-8-4-5-9-21(19)29(27,28)24-18-11-12-20-17(14-18)10-13-22(26)25(20)15-16-6-2-1-3-7-16/h1-9,11-12,14,24H,10,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSZNRIDJABPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzenesulfonamide

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